Cas no 7239-48-7 (Colistin B)

Colistin B structure
Colistin B structure
Product Name:Colistin B
CAS-nummer:7239-48-7
MF:C52H98N16O13
MW:1155.43393182755
CID:1062732
PubChem ID:25138298
Update Time:2025-04-20

Colistin B Chemische en fysische eigenschappen

Naam en identificatie

    • Colistin B
    • 2,4-Hexadiyne-1,6-diyl bis(4-bromobenzenesulfonate)
    • N2-(6-Methyl-1-oxoheptyl-L-A2bu-L-Thr-L-A2bu-)cyclo(L-A2bu*-L-A2bu-D-Leu-L-Leu-L-A2bu-L-A2bu-L-Thr-)
    • COLISTIN B [WHO-DD]
    • CHEBI:59673
    • CHEMBL1089240
    • 4,10-anhydro[N-(6-methylheptanoyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-leucyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine]
    • N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide
    • Q27126844
    • SCHEMBL1860364
    • B142O7Y03E
    • 7239-48-7
    • UNII-B142O7Y03E
    • KNIWPHSUTGNZST-SSWRVQTPSA-N
    • COLISTIN B [MI]
    • DTXSID00891319
    • Inchi: 1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1
    • InChI-sleutel: KNIWPHSUTGNZST-SSWRVQTPSA-N
    • LACHT: O=C1[C@@H](CC(C)C)NC([C@H](CCN)NC([C@H](CCNC([C@H]([C@@H](C)O)NC([C@H](CCN)NC([C@H](CCN)NC([C@H](CC(C)C)N1)=O)=O)=O)=O)NC([C@H](CCN)NC([C@H]([C@@H](C)O)NC([C@H](CCN)NC(CCCCC(C)C)=O)=O)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 545.84416
  • Monoisotopische massa: 1154.74992724g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 18
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 81
  • Aantal draaibare bindingen: 28
  • Complexiteit: 2050
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 12
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -3.3
  • Topologisch pooloppervlak: 491Ų

Experimentele eigenschappen

  • PSA: 86.74
  • Specifieke rotatie: 225461 -94.5° (2% acetic acid)

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